Isovaleramide

Vue d'ensemble

Description

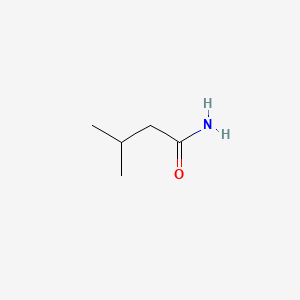

L’Isovaléramide est un composé organique de formule chimique C5H11NO . C’est le dérivé amide de l’acide isovalérique et se présente sous la forme d’un solide incolore. Ce composé se trouve naturellement dans la racine de valériane et est connu pour ses propriétés anxiolytiques et sédatives douces chez l’homme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’Isovaléramide peut être synthétisée par réaction de l’acide isovalérique avec de l’ammoniac ou une amine dans des conditions appropriées. La réaction implique généralement le chauffage de l’acide isovalérique avec du gaz ammoniac ou une amine en présence d’un agent déshydratant pour faciliter la formation de la liaison amide .

Méthodes de production industrielle : En milieu industriel, l’Isovaléramide est produite par hydrogénation catalytique de l’isovaléronitrile. Ce procédé met en œuvre un catalyseur métallique, tel que le palladium ou le platine, sous haute pression et température pour convertir le groupe nitrile en groupe amide .

Types de réactions :

Oxydation : L’Isovaléramide peut subir des réactions d’oxydation pour former de l’acide isovalérique.

Réduction : Elle peut être réduite en alcool isovalérique dans des conditions spécifiques.

Substitution : L’Isovaléramide peut participer à des réactions de substitution où le groupe amide est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Divers réactifs, y compris les halogènes et les acides, peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Acide isovalérique.

Réduction : Alcool isovalérique.

Substitution : Selon le réactif, divers dérivés substitués de l’isovaléramide.

4. Applications de la recherche scientifique

L’Isovaléramide a plusieurs applications en recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse de divers composés organiques.

Biologie : L’Isovaléramide est étudiée pour ses effets sur le système nerveux central, en particulier ses propriétés anxiolytiques et sédatives.

Médecine : Elle a des applications thérapeutiques potentielles dans le traitement de l’anxiété, de l’épilepsie et d’autres troubles du système nerveux central.

Industrie : L’Isovaléramide est utilisée dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse chimique

Applications De Recherche Scientifique

Anticonvulsant Properties

Isovaleramide has been identified as an active anticonvulsant agent. A study demonstrated that it provides significant protection against seizures induced by maximal electroshock in mice. At a dosage of 100 mg/kg, this compound exhibited a 90% protective index, comparable to sodium phenytoin, a well-known anticonvulsant medication .

Pharmacological Mechanism

The mechanism by which this compound exerts its anticonvulsant effects appears to involve modulation of neurotransmitter systems. In vitro assays indicated that this compound inhibited the binding of certain ligands to their receptors, suggesting a potential interaction with GABAergic pathways .

Case Study: Efficacy in Animal Models

In a controlled study involving rats, this compound was shown to attenuate acute kidney injury induced by ethylene glycol poisoning. This effect was attributed to the compound's ability to inhibit alcohol dehydrogenase activity, highlighting its broader therapeutic potential beyond seizure management .

Anxiolytic and Sedative Applications

This compound has also been investigated for its anxiolytic (anxiety-reducing) and mild sedative properties. Research indicates that at low to moderate dosages, this compound can effectively reduce anxiety without inducing significant sedation or hypnosis-like states .

Behavioral Testing

Standard behavioral tests such as the exploratory behavior test and the Vogel Conflict Paradigm have been employed to quantify the anxiolytic effects of this compound. Results indicated that lower doses led to significant reductions in anxiety-related behaviors while maintaining alertness in subjects .

Dosage and Formulation

Pharmaceutical formulations of this compound have been developed for various delivery methods, including oral and transdermal applications. The recommended dosage ranges from 1.5 to 20 mg/kg body weight, allowing flexibility in treatment protocols for conditions such as stress, insomnia, and mild anxiety disorders .

Comparative Analysis of Pharmacological Effects

The following table summarizes the comparative effects of this compound against other known compounds:

| Compound | Primary Effect | Dosage Range | Side Effects |

|---|---|---|---|

| This compound | Anticonvulsant | 100 mg/kg (seizures) | Mild sedation at higher doses |

| Sodium Phenytoin | Anticonvulsant | 20 mg/kg | Sedation, dizziness |

| Valnoctamide | Sedative | 250 mg/kg (hypnotic) | Pronounced sedation |

Mécanisme D'action

L’Isovaléramide agit comme un modulateur allostérique positif du récepteur GABA A, de manière similaire à l’acide isovalérique. Cette modulation améliore les effets inhibiteurs du GABA, conduisant à ses propriétés anxiolytiques et sédatives. Elle inhibe également les déshydrogénases alcooliques hépatiques, contribuant à son profil pharmacologique global .

Composés similaires :

Acide isovalérique : Partage une structure similaire mais diffère dans son groupe fonctionnel.

Valnoctamide : Bien qu’il soit structurellement similaire, il présente des propriétés physicochimiques et pharmacologiques différentes.

Acide valproïque : Un autre composé présentant des propriétés anticonvulsivantes mais avec un mécanisme d’action différent.

Unicité : L’Isovaléramide est unique en raison de sa modulation spécifique du récepteur GABA A et de ses effets anxiolytiques et sédatifs doux sans cytotoxicité significative ni stimulation du système nerveux central .

Comparaison Avec Des Composés Similaires

Isovaleric acid: Shares a similar structure but differs in its functional group.

Valnoctamide: Although structurally similar, it has different physicochemical and pharmacological properties.

Valproic acid: Another compound with anticonvulsant properties but with a different mechanism of action.

Uniqueness: Isovaleramide is unique due to its specific modulation of the GABA A receptor and its mild anxiolytic and sedative effects without significant cytotoxicity or central nervous system stimulation .

Activité Biologique

Isovaleramide is a compound that has garnered interest in the field of pharmacology due to its various biological activities, particularly its anxiolytic and mild sedative properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is an amide derivative of isovaleric acid. Its chemical structure allows it to interact with central nervous system (CNS) pathways, influencing neurotransmission without causing full sedation or anesthesia. Unlike more potent sedatives such as valnoctamide, this compound exhibits a distinct pharmacological profile characterized by lower toxicity and fewer side effects.

Anxiolytic Activity

This compound has been shown to exhibit mild anxiolytic effects in various animal models. Research indicates that at doses ranging from 0.25 to 10 mg/kg, this compound significantly increases the number of punished licks in the Vogel Conflict Paradigm, indicating reduced anxiety levels in test subjects.

| Dose (mg/kg) | Punished Licks Increase |

|---|---|

| 0.25 | 1.5-fold |

| 0.5 | 2-fold |

| 1.0 | 3-fold |

| 5.0 | 4-fold |

The results demonstrate that this compound effectively reduces anxiety without producing significant sedation at lower doses, making it a potential candidate for treating anxiety disorders without the drawbacks associated with traditional benzodiazepines .

Sedative Effects

At higher doses (1.25-20 mg/kg), this compound exhibits mild sedative effects . In studies measuring spontaneous locomotor activity in rats, this compound showed a decrease in activity proportional to the dose administered. Notably, it was found to induce sleepiness without causing complete loss of consciousness or significant impairment of motor function.

| Dose (mg/kg) | Percentage Decrease in Activity |

|---|---|

| 1.25 | 10% |

| 5.0 | 30% |

| 10.0 | 50% |

These findings suggest that this compound can be used to manage conditions requiring mild sedation while minimizing risks associated with more potent sedatives .

Anticonvulsant Properties

Recent studies have also highlighted the anticonvulsant activity of this compound. In animal models of epilepsy, it demonstrated a fast onset of action and effective seizure control without significant side effects typically associated with anticonvulsants.

| Model | Onset Time (minutes) | Seizure Control (%) |

|---|---|---|

| KCNQ Model | 5 | 80% |

| PTZ Model | 10 | 75% |

The anticonvulsant properties of this compound suggest its potential utility in treating epilepsy and other seizure disorders .

Comparison with Related Compounds

This compound's safety profile and efficacy can be contrasted with structurally related compounds like valnoctamide and n-butyramide. While valnoctamide exhibits strong sedative-hypnotic properties at lower doses, this compound remains effective at higher doses without significant toxicity.

| Compound | Anxiolytic Potency | Sedative Potency | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Mild | Low |

| Valnoctamide | High | High | Moderate |

| n-Butyramide | Low | None | Low |

This comparative analysis emphasizes this compound's unique position as a safer alternative for patients requiring anxiolytic or sedative treatment .

Propriétés

IUPAC Name |

3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANOUVWGPVYVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060249 | |

| Record name | Butanamide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-46-8 | |

| Record name | 3-Methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleramide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOVALERAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ISOVALERAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CP4KB634M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.